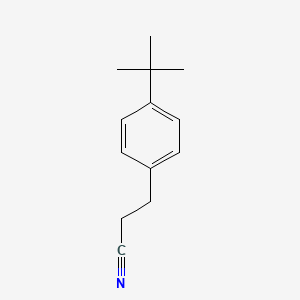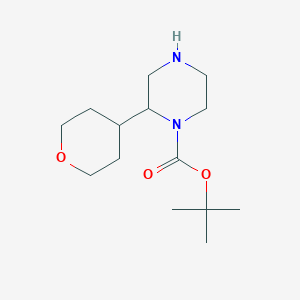
tert-Butyl (2-amino-1-cycloheptylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate: is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Free amines and tert-butyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology: In biological research, this compound is used to modify peptides and proteins, protecting amine groups during various biochemical reactions .
Medicine: The compound is used in the synthesis of pharmaceuticals, where it helps in the selective protection and deprotection of amine groups during drug development .
Industry: In the industrial sector, tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate is used in the production of fine chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine and tert-butyl cations. This process is facilitated by the resonance stabilization of the carbamate group and the formation of a stable tert-butyl carbocation .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cycloheptylethyl group, making it less sterically hindered.
- Benzyl carbamate: Provides a different protecting group that can be removed by catalytic hydrogenation, offering an alternative deprotection method.
- Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, which can be removed under basic conditions, providing orthogonal protection strategies .
Uniqueness: tert-Butyl N-(2-amino-1-cycloheptylethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in complex synthetic pathways .
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-12(10-15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Clave InChI |
ZGBUPNLLWPCUIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)








![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)



